molecular formula C8H16Cl2N4O B2414277 1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride CAS No. 2108655-52-1

1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride

Cat. No. B2414277
CAS RN: 2108655-52-1
M. Wt: 255.14
InChI Key: XAECOTVKWFQYPY-UHFFFAOYSA-N
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Description

“1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride” is a chemical compound that belongs to the class of 1,3,4-oxadiazoles . Oxadiazoles are heterocyclic compounds that have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anti-HIV, antibacterial, anticonvulsant, antimalarial, herbicidal, antianxiety, insecticidal, antitubercular, antiviral, antifungal, anti-HBV, anticancer, analgesic .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of acyl hydrazides with carboxylic acids or their derivatives . The cyclization of benzophenone hydrazide, followed by the nucleophilic alkylation of the heterocyclic scaffold, has been reported in the synthesis of a unique series of oxadiazoles .

Scientific Research Applications

Antibacterial and Antifungal Properties

  • Synthesis and Biological Evaluation of Novel Compounds : A study by Sharma, Kumar, and Pathak (2014) developed derivatives involving 1,3,4-oxadiazol-2-amine, demonstrating significant antibacterial and antifungal activities. These derivatives included 5-((9H-carbazol-9-yl)methyl)-N-((substituted phenyl)(piperazin-1-yl)methyl)-1,3,4-oxadiazol-2-amine, which shares structural similarities with the compound of interest (Sharma, Kumar, & Pathak, 2014).

  • Antimicrobial Activities of Heterocyclic Compounds : Bektaş et al. (2007) synthesized derivatives, including 5-(furan-2-yl)-4-{[(4-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol, exhibiting good to moderate antimicrobial activities. These findings highlight the potential of 1,3,4-oxadiazole compounds in antimicrobial research (Bektaş et al., 2007).

Anticancer Applications

  • Synthesis of Anticancer Agents : Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This demonstrates the potential application of 1,3,4-oxadiazole derivatives in cancer treatment (Rehman et al., 2018).

  • Anticancer Activity of 1,3,4-Oxadiazoles : Chandrappa et al. (2010) investigated thioxothiazolidin-4-one derivatives with structures including 1,3,4-oxadiazole for their in vivo anticancer and antiangiogenic effects, indicating the potential of 1,3,4-oxadiazole derivatives in anticancer therapy (Chandrappa et al., 2010).

Neurological Applications

  • Alzheimer’s Disease Treatment Candidates : A study by Rehman et al. (2018) on N-substituted derivatives of 3-[(5-{1-[(4-chlorophenyl)sulfonyl]-3-piperidinyl}-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide suggests their potential as drug candidates for Alzheimer’s disease, highlighting another important area of application (Rehman et al., 2018).

Future Directions

The future directions for research on “1-(5-Methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine dihydrochloride” could include further exploration of its biological activities and potential applications in medicine, given the broad spectrum of biological activities exhibited by oxadiazoles .

properties

IUPAC Name

1-(5-methyl-1,3,4-oxadiazol-2-yl)piperidin-4-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4O.2ClH/c1-6-10-11-8(13-6)12-4-2-7(9)3-5-12;;/h7H,2-5,9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAECOTVKWFQYPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(O1)N2CCC(CC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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